molecular formula C12H26 B14553646 2,5-Dimethyl-4-(propan-2-yl)heptane CAS No. 62185-44-8

2,5-Dimethyl-4-(propan-2-yl)heptane

Cat. No.: B14553646
CAS No.: 62185-44-8
M. Wt: 170.33 g/mol
InChI Key: OOYWQZAQFKOCKA-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(propan-2-yl)heptane is a branched alkane with the molecular formula C₁₀H₂₂. It is a hydrocarbon that consists of a heptane backbone with two methyl groups and one isopropyl group attached to it. This compound is part of the larger family of branched alkanes, which are known for their varied structural configurations and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(propan-2-yl)heptane can be achieved through several methods, including:

    Alkylation of Heptane: One common method involves the alkylation of heptane with isopropyl and methyl groups under the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid.

    Grignard Reaction: Another method involves the use of Grignard reagents. For example, reacting 2,5-dimethylheptane with isopropylmagnesium bromide can yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves catalytic processes that ensure high yield and purity. Catalysts such as zeolites or metal oxides are often employed to facilitate the alkylation reactions.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(propan-2-yl)heptane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids depending on the reaction conditions.

    Reduction: Reduction reactions can convert any oxidized forms back to the original alkane.

    Substitution: Halogenation reactions can replace hydrogen atoms with halogens such as chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst can be used.

    Substitution: Halogenation typically requires halogens (Cl₂, Br₂) and may be facilitated by UV light or heat.

Major Products

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: The original alkane.

    Substitution: Halogenated alkanes.

Scientific Research Applications

2,5-Dimethyl-4-(propan-2-yl)heptane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of branched alkanes in various chemical reactions.

    Biology: Research into its metabolic pathways can provide insights into the metabolism of similar hydrocarbons in living organisms.

    Medicine: While not directly used as a drug, its derivatives may have potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(propan-2-yl)heptane primarily involves its interactions with various chemical reagents. As an alkane, it is relatively inert but can undergo reactions under specific conditions. The molecular targets and pathways involved depend on the type of reaction it undergoes, such as oxidation or substitution.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylheptane
  • 2,3-Dimethylheptane
  • 3-Ethyl-2,4-dimethylhexane

Uniqueness

2,5-Dimethyl-4-(propan-2-yl)heptane is unique due to its specific branching pattern, which influences its physical and chemical properties. The presence of both methyl and isopropyl groups creates a distinct steric hindrance and electronic environment, affecting its reactivity compared to other branched alkanes.

Properties

CAS No.

62185-44-8

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,5-dimethyl-4-propan-2-ylheptane

InChI

InChI=1S/C12H26/c1-7-11(6)12(10(4)5)8-9(2)3/h9-12H,7-8H2,1-6H3

InChI Key

OOYWQZAQFKOCKA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC(C)C)C(C)C

Origin of Product

United States

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